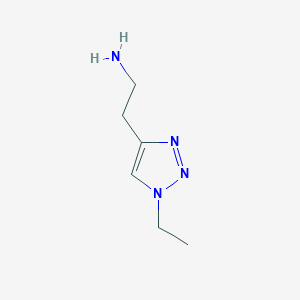

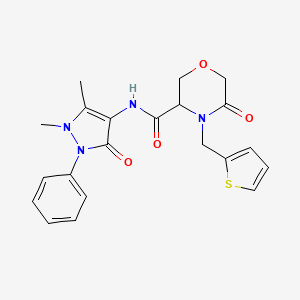

![molecular formula C18H19N5O2 B2932265 (2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide CAS No. 725276-58-4](/img/structure/B2932265.png)

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide” appears to contain several functional groups, including a cyanobenzyl group, an ethoxy group, a benzylidene group, and a hydrazinecarboximidamide group . These groups could confer specific chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanobenzyl, ethoxy, benzylidene, and hydrazinecarboximidamide groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the cyanobenzyl group might undergo reactions typical of nitriles, while the ethoxy group might participate in reactions typical of ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility, melting point, and boiling point would depend on factors such as its size, shape, and polarity .Applications De Recherche Scientifique

Glycosylation Reactions

The presence of the 2-cyanobenzyl moiety can be utilized as a dual-directing auxiliary in glycosylation reactions. This allows for the stereospecific construction of α- and β-glycosidic bonds from a single starting material . The ability to obtain both isomers with exclusive stereoselectivity is particularly valuable in synthesizing complex oligosaccharides for glycoscience studies .

Stereoselective Synthesis

The compound’s structure lends itself to the stereoselective synthesis of various bioactive molecules. By employing solvent assistance and neighboring group participation concepts, researchers can achieve desired anomeric stereoselectivity, which is crucial for the development of pharmaceuticals and other therapeutic agents .

Crystallography Studies

The 2-cyanobenzyl group within the compound can aid in the formation of crystalline structures that are suitable for X-ray crystallography. This application is essential for determining the three-dimensional structures of small molecules, which is a fundamental step in drug design and discovery .

Photochemical Reactions

Compounds containing the 2-cyanobenzyl group have been shown to participate in photochemical reactions. These reactions are useful in synthetic chemistry, particularly in creating six-membered rings with symmetrical double bond structures, which are often used as educts for photoreactions .

Neighboring Group Participation

The 2-cyanobenzyl ether can act as a neighboring group, influencing the outcome of chemical reactions. This property can be exploited to control the reactivity of glycosyl acceptors and drive the stereoselectivity of the resulting products .

Large-Scale Synthesis

The dual-directing effect of the 2-cyanobenzyl ether makes it a valuable auxiliary for large-scale synthesis. Its application can streamline the production of complex molecules, making it applicable for combinatorial chemistry and the mass production of pharmaceuticals .

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-24-17-9-13(11-22-23-18(20)21)7-8-16(17)25-12-15-6-4-3-5-14(15)10-19/h3-9,11H,2,12H2,1H3,(H4,20,21,23)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYMCEVZEVIVNS-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NN=C(N)N)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/N=C(N)N)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)

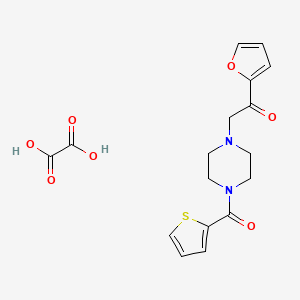

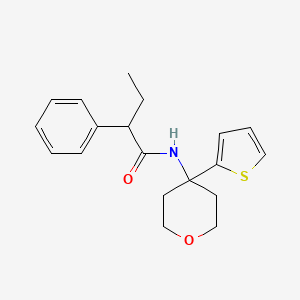

![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)

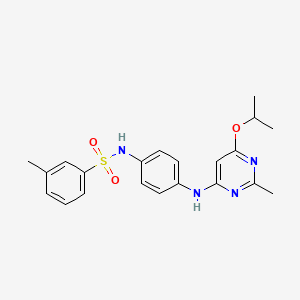

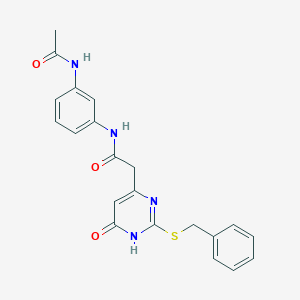

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2932197.png)

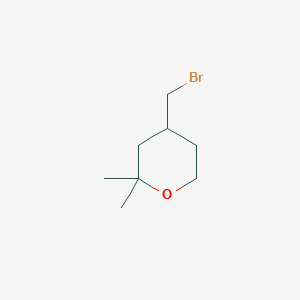

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)

![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)

![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)

![N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2932204.png)